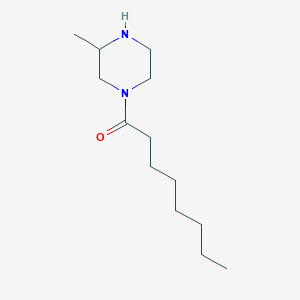

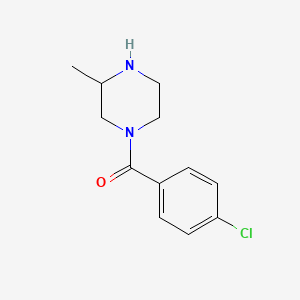

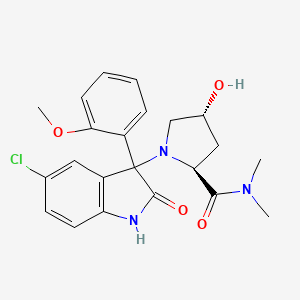

1-(4-Chlorobenzoyl)-3-methylpiperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chlorobenzoyl chloride is an acyl chloride . It reacts with 2-amino-2-seleno-5,5-dimethyl-1,3,2-dioxaphosphorinane to yield the respective N-acyl selenophosphoramides .

Synthesis Analysis

4-Chlorobenzoyl chloride may be used in the following studies: Acylation of benzene using different solid acid catalysts such as dodecatungstophosphoric acid (DTPA), DTPA/K-10 clay, K-10, Amberlite, Amberlyst-15, Indion-130, Filtrol-24 clay and sulfated zirconia .Molecular Structure Analysis

The molecular formula of 4-Chlorobenzoyl chloride is ClC6H4COCl . The molecular weight is 175.01 .Chemical Reactions Analysis

4-Chlorobenzoyl chloride reacts with 2-amino-2-seleno-5,5-dimethyl-1,3,2-dioxaphosphorinane .Physical And Chemical Properties Analysis

4-Chlorobenzoyl chloride is a liquid with a refractive index of 1.578 (lit.) . It has a boiling point of 102-104 °C/11 mmHg (lit.) and a melting point of 11-14 °C (lit.) . The density is 1.365 g/mL at 20 °C (lit.) .Applications De Recherche Scientifique

Photo-induced Reductive Heck Cyclization

“1-(4-Chlorobenzoyl)-3-methylpiperazine” can be utilized in photo-induced reductive Heck cyclization of indoles. This process is significant for the preparation of polycyclic indolinyl compounds, which are crucial in the synthesis of complex organic molecules . The method described is metal- and photocatalyst-free, relying on UVA/blue LEDs for chloroarene activation, which is a greener and more sustainable approach in organic synthesis .

Synthesis of Bioactive Heterocycles

The compound plays a role in the synthesis of bioactive heterocycles. It’s involved in the preparation of indole derivatives that have shown beneficial effects on lipid and glucose metabolism. This has implications for treating metabolic syndrome, type 2 diabetes, and nonalcoholic fatty liver disease .

Enzymatic Dehalogenation

In enzymology, “1-(4-Chlorobenzoyl)-3-methylpiperazine” could be a substrate for dehalogenases, enzymes that remove halogens from organic compounds. The 4-chlorobenzoyl moiety is particularly relevant for the study of dehalogenases like 4-chlorobenzoyl-coenzyme A dehalogenase, which has a specialized mode of catalysis .

Mécanisme D'action

Target of Action

A structurally similar compound, 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]-n-[(1s)-1-(hydroxymethyl)propyl]acetamide, is known to targetProstaglandin G/H synthase 1 . Another compound, p-Chlorobenzoic acid, targets 4-chlorobenzoyl CoA ligase . These targets play crucial roles in various biological processes, including inflammation and metabolism.

Mode of Action

For instance, 4-chlorobenzoyl CoA ligase is involved in the degradation of 4-chlorobenzoate .

Biochemical Pathways

A related compound, 4-chlorobenzoyl chloride, is involved in the synthesis of 4-chlorobenzoyl coa . This suggests that 1-(4-Chlorobenzoyl)-3-methylpiperazine might also affect similar biochemical pathways.

Safety and Hazards

Propriétés

IUPAC Name |

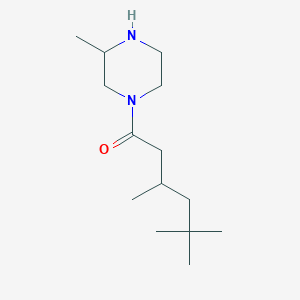

(4-chlorophenyl)-(3-methylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O/c1-9-8-15(7-6-14-9)12(16)10-2-4-11(13)5-3-10/h2-5,9,14H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDVBCUPJKFNTEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorobenzoyl)-3-methylpiperazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Chloro-5-(propan-2-yl)phenyl]methanol](/img/structure/B6334778.png)